Product packaging for N-ethyl-2,6-dimethoxy-N-phenylbenzamide(Cat. No.:)

N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Cat. No.: B261157
M. Wt: 285.34 g/mol
InChI Key: IUASUCCWJYIYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a chemical compound of significant research interest, particularly within the broader class of 2,6-dimethoxy-N-phenylbenzamide derivatives. Researchers are investigating compounds within this chemical family for potential applications in dermatology and agriculture. Structurally related benzamide compounds have been studied for their pigment-lightening effects, with one study showing that the parent compound, 2,6-dimethoxy-N-phenylbenzamide, can attenuate ultraviolet B-induced hyperpigmentation in skin models by stimulating dopachrome tautomerase activity rather than directly inhibiting tyrosinase . In agricultural science, 2,6-dimethoxybenzamide derivatives, specifically 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), have been designed and synthesized as chitin synthesis inhibitors, demonstrating potent activity against insect pests such as the rice stem borer ( Chilo suppressalis ) . Quantitative structure-activity relationship (QSAR) studies on these analogs indicate that hydrophobic substituents at the para-position of the 3-phenyl ring can optimize activity, while bulky groups are generally detrimental . The specific substitution pattern of the N-ethyl group in this compound may alter its physicochemical properties, such as hydrophobicity and steric profile, potentially influencing its bioavailability, receptor binding affinity, and overall efficacy in various experimental systems. This compound serves as a valuable chemical scaffold for researchers in medicinal and agrochemical discovery programs aiming to develop novel therapeutic agents or crop protection products. Further investigation is required to fully elucidate its specific mechanism of action and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B261157 N-ethyl-2,6-dimethoxy-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-ethyl-2,6-dimethoxy-N-phenylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-18(13-9-6-5-7-10-13)17(19)16-14(20-2)11-8-12-15(16)21-3/h5-12H,4H2,1-3H3

InChI Key

IUASUCCWJYIYRH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethyl 2,6 Dimethoxy N Phenylbenzamide and Structural Analogues

Strategic Approaches to the N-Phenylbenzamide Core Structure

The amide bond is a cornerstone of chemical and biological systems, and its formation is one of the most performed reactions in organic synthesis. nih.gov The N-phenylbenzamide core of the target molecule is typically formed by creating an amide linkage between a substituted benzoic acid and a substituted aniline (B41778).

Amidation Reactions Employing Carbodiimide (B86325) Coupling Reagents (e.g., N,N′-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

Carbodiimide-mediated coupling is a prevalent and effective method for forming amide bonds from carboxylic acids and amines under mild conditions. uni-kiel.de Reagents such as N,N′-Dicyclohexylcarbodiimide (DCC), N,N′-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. peptide.comtcichemicals.com The reaction mechanism involves the activation of the carboxylic acid (2,6-dimethoxybenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (N-ethylaniline) to form the desired amide bond.

To enhance reaction efficiency and suppress side reactions, such as the formation of stable N-acylurea byproducts or racemization of chiral centers, additives are often included. uni-kiel.deiris-biotech.de N-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an activated OBt ester. peptide.com This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields with minimal racemization. peptide.commdpi.com A general procedure for synthesizing N-phenylbenzamide derivatives involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (CH2Cl2), adding the carbodiimide (e.g., DIC) and HOBt, stirring for a short period to allow for activation, and then adding the amine. mdpi.com

ReagentAcronymKey FeaturesByproduct Solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, WSCWater-soluble, allowing for easy removal of byproduct by aqueous extraction. peptide.comWater-soluble
N,N′-DiisopropylcarbodiimideDICLiquid, byproduct (diisopropylurea) is soluble in many organic solvents (e.g., CH2Cl2), making it suitable for solid-phase synthesis. uni-kiel.deSoluble in most organic solvents
N,N′-DicyclohexylcarbodiimideDCCSolid, byproduct (dicyclohexylurea) is insoluble in most organic solvents, facilitating removal by filtration in solution-phase synthesis. uni-kiel.depeptide.comInsoluble in most organic solvents
N-HydroxybenzotriazoleHOBtAdditive used with carbodiimides to reduce side reactions and minimize racemization. peptide.comiris-biotech.deN/A

Exploration of Alternative Amide Bond Formation Protocols

While carbodiimide coupling is robust, research continues into alternative and "greener" methods for amide bond formation that offer higher atom economy or avoid stoichiometric activating agents. bohrium.com

One significant area of development is enzyme-catalyzed amidation. numberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high catalytic activity for forming amide bonds directly from carboxylic acids and amines in anhydrous organic solvents. nih.gov These enzymatic methods are highly selective, operate under mild conditions, and can produce pure amides with excellent yields, often without the need for extensive purification. nih.gov

Other emerging chemical methods include:

Boron-based Catalysis : Direct amidation of carboxylic acids without stoichiometric coupling reagents is a major goal, with boron catalysts showing significant promise. bohrium.com

Reactions via Nitriles and Azides : Nitriles can be converted to amides through hydration, sometimes catalyzed by metals under mild conditions, which offers high atom economy. Azides can also be used as precursors, though they present potential safety considerations. bohrium.com

Oxidative Amidation : This approach involves the coupling of aldehydes or alcohols with amines through an oxidative process, often using transition-metal catalysts. bohrium.comresearchgate.net

Regioselective Introduction of 2,6-Dimethoxy Moieties onto the Benzoyl Ring

The precise placement of two methoxy (B1213986) groups at the 2 and 6 positions of the benzoic acid precursor is critical for the final structure. This is typically achieved by starting with a pre-functionalized aromatic ring.

Precursor Synthesis and Functional Group Transformations

The key precursor for the benzoyl portion of the molecule is 2,6-dimethoxybenzoic acid. chemicalbook.com Several synthetic routes to this intermediate have been established:

Carboxylation of 1,3-Dimethoxybenzene : A common method involves the direct carboxylation of 1,3-dimethoxybenzene. One approach uses sodium metal in toluene (B28343) to form a reactive species that is then trapped with carbon dioxide (CO2), followed by acidification to yield 2,6-dimethoxybenzoic acid. chemicalbook.com

Oxidation of 2,6-Dimethoxytoluene : An alternative synthesis starts with the commercially available 2-methylresorcinol. This compound is first dimethylated using dimethyl sulfate (B86663) to produce 2,6-dimethoxytoluene. Subsequent oxidation of the methyl group, for instance with potassium permanganate (B83412) in aqueous pyridine, furnishes the desired carboxylic acid. acs.org

Organometallic Intermediates : Other methods utilize potent bases to deprotonate 1,3-dimethoxybenzene, followed by quenching with CO2. For example, using potassium diethylamide in the presence of tetramethylethylenediamine (TMEDA) can effectively generate the required carboxylated product. prepchem.com

Impact of Substitution Patterns on Reaction Efficiency

The efficiency and regioselectivity of introducing methoxy groups onto a benzene (B151609) ring are heavily influenced by the electronic nature of existing substituents.

Directing Effects : In electrophilic aromatic substitution reactions, existing groups on the ring direct incoming substituents. Methoxy groups themselves are activating and ortho-, para-directing. However, synthesizing a 2,6-disubstituted pattern often requires strategies that overcome standard directing effects, such as directed ortho-metalation.

Modern C-H Functionalization : Recent advances in palladium-catalyzed C-H activation allow for the direct ortho-methoxylation of aryl halides. nih.gov These methods can be highly regioselective, and their efficiency can depend on the electronic properties and steric hindrance of other substituents on the ring. For instance, computational studies suggest that steric accessibility plays a key role in the reaction's success. nih.gov

Copper-Catalyzed Methoxylation : Alternative methods using less expensive copper catalysts have been developed for the methoxylation of aryl halides. These systems can show good compatibility with a range of functional groups on the substrate, offering a versatile approach to constructing methoxy-substituted arenes. google.com

Influence of Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups on the benzene ring can influence the reactivity of adjacent positions. Studies on the cleavage of methylenedioxy rings (a related diether structure) show that such groups facilitate nucleophilic attack at the ring, indicating their powerful influence on the electronic environment of the aromatic system. nih.govresearchgate.net This suggests that the electronic nature of substituents must be carefully considered when planning a regioselective methoxylation strategy.

Derivatization Strategies for N-Alkylation (e.g., N-ethyl moiety)

The final structural element, the N-ethyl group, is introduced via alkylation of the secondary amide nitrogen of the N-phenylbenzamide precursor. Amides are weak bases, so this transformation typically requires conversion to the conjugate base or the use of catalytic methods. mdpi.com

Advanced strategies for N-alkylation include:

Catalytic N-Alkylation with Alcohols : A green and efficient approach utilizes alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" process. For example, a cobalt-nanoparticle catalyst has been shown to effectively N-alkylate benzamides with various alcohols. nih.gov The mechanism involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then undergoes condensation with the amide. The resulting intermediate is then hydrogenated by the catalyst to yield the N-alkylated product, with water as the only byproduct. nih.gov

Microwave-Assisted Alkylation : A rapid, solvent-free method for N-alkylation involves the use of microwave irradiation. mdpi.com In a typical procedure, the amide (N-phenylbenzamide), an alkyl halide (e.g., ethyl iodide or bromide), and a solid base mixture (e.g., potassium hydroxide (B78521) and potassium carbonate) are mixed and irradiated in a microwave oven for a short period. This technique offers remarkably fast reaction times under mild conditions using inexpensive reagents. mdpi.com

MethodAlkylating AgentCatalyst / ReagentsKey Advantages
Catalytic AlkylationAlcohols (e.g., ethanol)Cobalt-nanoparticle catalyst, base (e.g., KOH) nih.govHigh atom economy, uses readily available alcohols, generates water as the sole byproduct. nih.gov
Microwave-Assisted AlkylationAlkyl Halides (e.g., ethyl iodide)Base (e.g., KOH, K2CO3), phase-transfer catalyst (e.g., TBAB) mdpi.comExtremely fast reaction times, solvent-free conditions, uses inexpensive reagents. mdpi.com

Optimization of Reaction Conditions and Solvent Systems (e.g., CH2Cl2, THF, Toluene, Ethanol)

The synthesis of tertiary amides, such as N-ethyl-2,6-dimethoxy-N-phenylbenzamide, involves the formation of a C-N bond, a reaction whose efficiency is profoundly influenced by the chosen reaction conditions and solvent system. The selection of an appropriate solvent is critical as it can affect reactant solubility, reaction rates, and even the reaction pathway. Solvents like dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), toluene, and ethanol (B145695) are commonly employed in organic synthesis, each offering distinct properties.

The synthesis of N,N-disubstituted benzamides, particularly those with steric hindrance like the target compound, often requires carefully optimized conditions. For instance, the alkylation of an N-arylbenzamide precursor would typically involve deprotonation of the amide nitrogen followed by reaction with an alkylating agent. This process is highly sensitive to the solvent and base used.

Solvent Effects in Amide Synthesis:

Tetrahydrofuran (THF): THF is a polar aprotic solvent widely used for reactions involving organometallic reagents and strong bases like lithium diisopropylamide (LDA). nih.govresearchgate.net Its ability to solvate cations makes it ideal for reactions proceeding through anionic intermediates, such as the deprotonation of an amide. In studies on the direct alkylation of N,N-dialkyl benzamides, THF was the solvent of choice, with reactions typically run at temperatures between 40-60 °C. nih.govresearchgate.net

Toluene: As a non-polar aromatic solvent, toluene is suitable for reactions that require higher temperatures. In some nickel-catalyzed coupling reactions to form biaryls, toluene was found to perform better than other solvents. acs.org For certain amide syntheses, toluene has been used at concentrations of 0.1 M, sometimes requiring sparging with argon to ensure an inert atmosphere. nih.gov

Dichloromethane (CH2Cl2): CH2Cl2 is a versatile, relatively non-polar solvent capable of dissolving a wide range of organic compounds. It is often used in amide coupling reactions at room temperature. rsc.org

Ethanol: While more commonly used as a recrystallization solvent for amides, ethanol can also be used in certain reaction preparations, particularly for the synthesis of precursors. researchgate.netresearchgate.net However, as a protic solvent, it is generally incompatible with the strong bases required for direct N-alkylation of amides.

The optimization process involves screening various solvents, bases, temperatures, and reaction times to maximize the yield and purity of the desired product. For structurally analogous N-alkyl-N-aryl amides, strong bases such as LDA or sodium hydride (NaH) in an aprotic solvent like THF are standard conditions for the N-alkylation step. nih.gov

Table 1: Influence of Solvent Systems on the Synthesis of Tertiary Amides and Analogues
SolventTypical Reaction TypeCommon ConditionsAdvantages/ConsiderationsReference
Tetrahydrofuran (THF)N-Alkylation with strong bases (e.g., LDA, NaH)0-60 °C; Inert atmosphereGood for reactions with anionic intermediates; must be anhydrous. nih.govresearchgate.net
TolueneMetal-catalyzed couplings; azeotropic water removal70-120 °CAllows for higher reaction temperatures; can facilitate removal of water byproduct. acs.orgnih.gov
Dichloromethane (CH2Cl2)Amide coupling reactions (e.g., with coupling agents)Room TemperatureExcellent solvent for a wide range of reactants; easily removed. rsc.org
EthanolPrecursor synthesis; ReductionsVariable, often refluxProtic nature can interfere with many C-N bond formations; good for recrystallization. researchgate.net

Modern Purification and Isolation Techniques for Amidic Compounds

The purification of this compound and related amidic compounds is a critical step to isolate the target molecule from unreacted starting materials, reagents, and byproducts. Modern techniques rely on the physicochemical properties of the amide, such as polarity, solubility, and crystallinity.

Chromatography is a cornerstone of purification in modern organic synthesis. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and the impurities.

Silica (B1680970) Gel Column Chromatography: This is the most common form of chromatography for the purification of moderately polar organic compounds like tertiary amides. teledynelabs.com Silica gel, a polar stationary phase, is packed into a column. teledynelabs.com A solvent mixture (mobile phase), typically less polar than the stationary phase, is used to elute the compounds. For N-alkyl-N-aryl amides, a common mobile phase consists of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or pentane. rsc.orgnih.gov Due to the basic nature of the amide nitrogen, tailing can sometimes be an issue on acidic silica gel. This can often be mitigated by adding a small amount (1-2%) of a basic modifier, such as triethylamine (B128534) (NEt3), to the eluent. rsc.org

High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for separating very similar compounds, HPLC is the method of choice. It can be performed in both normal- and reversed-phase modes.

Reversed-Phase HPLC (RP-HPLC): This is the most prevalent HPLC technique. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. nih.gov A typical mobile phase for purifying amides is a gradient of acetonitrile (B52724) or methanol (B129727) in water. researchgate.netresearchgate.net This method is highly effective for purifying polar amides and can utilize volatile buffers to simplify product recovery after purification. umich.edu

Amide-Silica Stationary Phases: Specialized stationary phases incorporating polar amide groups have been developed. nih.gov These can offer different selectivity compared to standard C18 columns, particularly for separating polar compounds like phytohormones or peptide derivatives. nih.gov

Table 2: Typical Chromatographic Methods for Amide Purification
TechniqueStationary PhaseTypical Mobile Phase SystemApplication NotesReference
Flash ChromatographySilica Gel (Normal Phase)Hexane/Ethyl Acetate or CH2Cl2/Ethyl AcetateStandard for routine purification. Addition of ~1% triethylamine can improve peak shape for basic amides. rsc.orgnih.gov
Reversed-Phase HPLC (RP-HPLC)C18 or C8 SilicaAcetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid)High-resolution purification, suitable for polar amides and analytical quantification. researchgate.netresearchgate.net
Preparative TLCSilica Gel 60 F254Similar to flash chromatography solventsUseful for small-scale purifications (mg scale). researchgate.net

Recrystallization is a powerful and economical technique for purifying solid organic compounds. ucalgary.ca It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound poorly at low temperatures but completely at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures. ucalgary.ca

For amides, which are often crystalline solids, recrystallization is a highly effective method. researchgate.net The choice of solvent is paramount and is typically determined empirically.

Single-Solvent Recrystallization: Polar solvents are often good candidates for recrystallizing amides. Solvents like ethanol, acetone, and particularly acetonitrile have been reported to give good results. researchgate.net

Multi-Solvent Recrystallization: When a single suitable solvent cannot be found, a two-solvent system is employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. For highly associated solids like amides, a mixture of diethyl ether and methanol or ethanol is often successful. pitt.edu For other polar compounds, mixtures like hexane/acetone or hexane/THF can be effective. rochester.edu

Table 3: Common Solvents for Recrystallization of Amidic Compounds
Solvent/SystemPolarityTypical Use CaseReference
EthanolPolar ProticGeneral purpose for moderately polar amides. researchgate.netpitt.edu
AcetonitrilePolar AproticOften gives very good results for a range of amides. researchgate.net
AcetonePolar AproticGeneral purpose, often used in a mixture with a non-polar solvent. researchgate.netrochester.edu
1,4-DioxanePolar AproticRecommended for some amides. researchgate.netpitt.edu
Ethyl Acetate / HexaneMixedGood for compounds of intermediate polarity. rochester.edu
Methanol / Diethyl EtherMixedEffective for highly associated solids, including many natural products and amides. pitt.edu

Comprehensive Spectroscopic and Structural Elucidation of N Ethyl 2,6 Dimethoxy N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the covalent structure of an organic molecule in solution. Through the analysis of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial relationships of atoms within N-ethyl-2,6-dimethoxy-N-phenylbenzamide can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Coupling Constants

The ¹H-NMR spectrum provides critical information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the functional groups present. The ethyl group attached to the amide nitrogen would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The two methoxy (B1213986) groups (-OCH3) on the benzamide (B126) ring are chemically equivalent due to free rotation and would likely appear as a single sharp singlet. The aromatic protons on the 2,6-dimethoxybenzoyl group and the N-phenyl group would resonate in the downfield region, with their specific shifts and coupling patterns determined by their substitution pattern.

Table 1: Predicted ¹H-NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH₃ 1.1 - 1.3 Triplet (t) 7.0 - 7.5
Ethyl -CH₂ 3.8 - 4.0 Quartet (q) 7.0 - 7.5
Methoxy -OCH₃ 3.7 - 3.9 Singlet (s) N/A
Aromatic H (N-phenyl) 7.2 - 7.5 Multiplet (m) N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Correlation and Multiplicity

The ¹³C-NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbons (methyl, methylene, methine, quaternary). The carbonyl carbon of the amide group is expected to be the most downfield signal. The carbons of the two aromatic rings will appear in the aromatic region, with the methoxy-substituted carbons showing distinct shifts. The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 168 - 172
Aromatic C (ipso, C-O) 155 - 160
Aromatic C (N-phenyl) 125 - 145
Aromatic C (2,6-dimethoxybenzoyl) 105 - 130
Methoxy -OCH₃ 55 - 60
Ethyl -CH₂ 40 - 45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. A clear cross-peak between the ethyl methylene quartet and the ethyl methyl triplet would confirm the ethyl group's identity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon, such as linking the ethyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the ethyl methylene protons to the N-phenyl ipso-carbon and the amide carbonyl carbon, and the methoxy protons to their attached aromatic carbons. These correlations are instrumental in piecing together the different fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy.

Electrospray Ionization (ESI-HRMS) Fragmentation Patterns and Isotopic Abundance

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₁₇H₁₉NO₃), the expected exact mass of the neutral molecule is 285.1365 g/mol . ESI-HRMS would be expected to detect the protonated molecule at an m/z corresponding to this exact mass plus the mass of a proton. The high resolution of the instrument allows for the confirmation of the elemental formula by matching the measured mass to the calculated mass with a very low margin of error.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragment ions would be expected from the cleavage of the amide bond, potentially yielding ions corresponding to the 2,6-dimethoxybenzoyl cation and the N-ethyl-N-phenylamine radical cation or related fragments.

Table 3: Predicted ESI-HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ 286.1438
[C₉H₉O₃]⁺ (2,6-dimethoxybenzoyl cation) 165.0546

Vibrational and Electronic Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other key absorbances would include C-O stretching for the methoxy groups and C-H stretching for the aromatic and aliphatic portions of the molecule.

UV-Vis Spectroscopy: The electronic spectrum, obtained by UV-Vis spectroscopy, would reveal information about the conjugated π-systems of the aromatic rings. The presence of the benzoyl and phenyl chromophores would lead to characteristic absorption bands in the ultraviolet region.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its various structural components.

The most prominent feature in the FT-IR spectrum of a benzamide is the carbonyl (C=O) stretching vibration of the amide group. For tertiary amides like this compound, this band is typically strong and appears in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on both the benzoyl and the N-phenyl rings. The presence of electron-donating methoxy groups on the benzoyl ring may slightly lower the frequency of the C=O stretch compared to unsubstituted benzamides.

Another key region is the C-N stretching vibration of the tertiary amide, which is expected to appear as a band of medium to strong intensity around 1300-1400 cm⁻¹. The aromatic C-H stretching vibrations from both the N-phenyl and the 2,6-dimethoxybenzoyl moieties will be observed as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the N-ethyl group will be visible in the 2850-2960 cm⁻¹ region.

The presence of the methoxy groups (-OCH₃) will give rise to characteristic C-O stretching bands. Anisole and its derivatives typically show a strong, asymmetric C-O-C stretching band around 1230-1270 cm⁻¹ and a symmetric stretching band near 1020-1050 cm⁻¹. For 2,6-dimethoxy-substituted rings, these bands are well-defined.

Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ region.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide C=OStretching1630 - 1680Strong
Aromatic C-HStretching> 3000Medium to Weak
Aliphatic C-H (ethyl)Stretching2850 - 2960Medium
Tertiary Amide C-NStretching1300 - 1400Medium to Strong
Aryl-O-CH₃Asymmetric C-O-C Stretching1230 - 1270Strong
Aryl-O-CH₃Symmetric C-O-C Stretching1020 - 1050Medium
Aromatic C=CStretching1450 - 1600Medium to Weak
Aromatic C-HOut-of-plane Bending690 - 900Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the N-phenyl group and the 2,6-dimethoxybenzoyl moiety.

Benzamides typically exhibit two main absorption bands in the UV region. The more intense band, often referred to as the E2-band (ethylenic), arises from a π → π* transition within the benzoyl system and is usually observed around 220-240 nm. The less intense B-band (benzenoid), resulting from a π → π* transition of the benzene ring, appears at longer wavelengths, typically around 260-280 nm.

The solvent used for the analysis can also influence the position and intensity of the absorption maxima.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Chromophore Expected λmax (nm)
π → π* (E2-band)2,6-Dimethoxybenzoyl~ 230 - 250
π → π* (B-band)2,6-Dimethoxybenzoyl & N-phenyl~ 270 - 290
n → π*Carbonyl~ 300 - 320 (often weak and/or obscured)

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure

Based on studies of structurally similar N,N-disubstituted benzamides, several key structural features can be anticipated. nih.govnih.gov The amide functional group is expected to be planar or nearly planar. A significant aspect of the structure will be the torsional angles between the plane of the amide group and the planes of the two aromatic rings.

Due to steric hindrance between the N-phenyl group, the N-ethyl group, and the ortho-methoxy groups on the benzoyl ring, it is highly probable that the aromatic rings will be significantly twisted out of the amide plane. This twisting is a common feature in N-substituted benzamides and influences the degree of electronic conjugation between the rings and the carbonyl group. iucr.orgiucr.org

The crystal packing is likely to be governed by weak intermolecular interactions such as C-H···O and C-H···π interactions, as there are no strong hydrogen bond donors like N-H present in the molecule. The analysis would also reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state architecture.

Computational Chemistry and Theoretical Investigations of N Ethyl 2,6 Dimethoxy N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in painting a detailed picture of a molecule's electronic landscape. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. The primary step in a DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. For N-ethyl-2,6-dimethoxy-N-phenylbenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

DFT functionals, such as the widely used B3LYP, are combined with a basis set (e.g., 6-311G(d,p) or Def2-TZVP) to approximate the electron density. bohrium.com Studies on related dimethoxybenzene and benzanilide (B160483) derivatives show that this process yields critical data on the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). bohrium.comeurjchem.com The MEP map is particularly insightful, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its intermolecular interactions. bohrium.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bohrium.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net Analysis of the HOMO and LUMO energy levels also provides insight into charge transfer dynamics within the molecule. In computational studies of similar aromatic amide structures, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO may be distributed across the benzoyl portion, indicating the pathway for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzohydrazide Derivative. researchgate.net
ParameterEnergy (eV)
HOMO Energy-5.8981
LUMO Energy-1.7469
Energy Gap (ΔE)4.1512

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

Theoretical calculations, often performed using DFT methods, can estimate the magnitude of these NLO responses. researchgate.netresearchgate.net For a compound like this compound, the presence of aromatic rings connected by a polar amide linker suggests potential NLO activity. The computational prediction of a high hyperpolarizability value would indicate that the material could be a good candidate for second-harmonic generation (SHG) or other NLO applications. researchgate.net

Table 2: Illustrative Predicted NLO Properties for a 2-fluoro-N,N-diphenylbenzamide Crystal. researchgate.net
PropertyValueComparison
SHG Efficiency2.22 times that of KDPPotassium Dihydrogen Phosphate (KDP) is a standard reference material.
Laser Damage Threshold1.18 GW·cm⁻²Indicates material's resistance to damage by high-intensity laser light.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are inherently flexible and dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment, such as solvents. scirp.orgnih.gov

For this compound, MD simulations would involve placing the molecule in a simulated box, often filled with a solvent like water, and then calculating the forces between atoms using a classical force field (e.g., Amber). scirp.org By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape, identifying the most populated shapes and the energy barriers between them. Furthermore, MD simulations are invaluable for studying how solvent molecules arrange around the solute and the nature of the solute-solvent interactions, which are crucial for understanding its solubility and behavior in solution. nih.gov

In Silico Ligand-Based and Structure-Based Drug Design Methodologies

The structural features of N-phenylbenzamide derivatives have made them attractive scaffolds in drug discovery, particularly as kinase inhibitors. scirp.orgnih.gov In silico drug design methodologies are computational techniques used to identify and optimize potential drug candidates.

Structure-Based Drug Design: This approach relies on the known 3D structure of a biological target, such as an enzyme or receptor. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand (like this compound) when bound to the target. nih.govubaya.ac.id The process involves "docking" the ligand into the binding site of the protein and scoring the interaction to estimate its potency. ubaya.ac.id

Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules that are known to be active. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This pharmacophore can then be used as a template to screen virtual libraries for new, structurally diverse compounds with the desired biological activity. scirp.org

Studies on related N-phenylbenzamide derivatives have utilized these in silico methods to design and evaluate their potential as anticancer agents, demonstrating the power of computational approaches in modern drug discovery. nih.govnih.govacs.org

Structure Activity Relationship Sar Studies of N Ethyl 2,6 Dimethoxy N Phenylbenzamide and Its Analogues

Comprehensive Analysis of Substituent Effects on Biological Activity

The N-alkyl group in benzamides, in this case, the N-ethyl moiety, plays a significant role in defining the compound's interaction with its biological target. While specific SAR studies on the N-ethyl group of N-ethyl-2,6-dimethoxy-N-phenylbenzamide are not extensively detailed in publicly available literature, the function of similar N-alkyl groups in related benzamide (B126) structures offers valuable insights.

The substitution pattern on the benzoyl ring is a critical determinant of biological activity in benzamide-containing compounds. The presence of two methoxy (B1213986) groups at the 2 and 6 positions, as seen in this compound, has profound effects. In a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which are potent chitin (B13524) synthesis inhibitors, the 2,6-dimethoxy substitution on the benzoyl moiety was found to be a key structural feature for their activity. nih.gov

The ortho-substituents on the benzoyl ring influence the conformation of the entire molecule. The two methoxy groups at these positions can force the benzoyl ring to be non-coplanar with the amide bond, adopting a specific three-dimensional arrangement that is often crucial for fitting into a receptor's binding site. This is a common strategy in drug design to lock a molecule into a bioactive conformation.

Furthermore, SAR studies on other classes of benzoylphenylureas (BPUs), another type of chitin synthesis inhibitor, have shown that ortho-substituents are vital. For BPUs, small, hydrophobic, and electron-withdrawing groups like fluorine or chlorine at the 2,6-positions are favorable for activity. nih.gov However, for other related structures like thiadiazole (TD) analogues, this 2,6-difluoro substitution was detrimental, indicating that the optimal substituents are highly class-dependent. nih.gov The selection of 2,6-dimethoxy groups in the this compound scaffold suggests that these specific groups provide the ideal electronic and steric properties for its intended biological target. nih.gov The enzymatic oxidation of 2,6-dimethoxyphenol (B48157) to form dimers has been shown to produce compounds with enhanced antioxidant activity, highlighting the reactivity and potential bioactivity of the 2,6-dimethoxy-substituted phenyl ring. researchgate.net

The N-phenyl ring of the benzamide scaffold offers a versatile position for introducing substituents to modulate biological activity. Studies on analogous compounds have systematically explored the impact of various groups at this position. In an investigation of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide analogues as chitin synthesis inhibitors, a range of substituents were placed on the phenyl ring to probe their effects. nih.gov

The key findings from this study are summarized below:

Halogens and Small Alkyl Groups: The introduction of halogens (F, Cl, Br) or small alkyl groups (methyl, ethyl, propyl, n-butyl) at the para-position of the phenyl ring generally led to a slight enhancement of inhibitory activity. nih.gov

Bulky and Electron-Withdrawing Groups: In contrast, activity decreased significantly with the introduction of a nitro (NO2) group, a trifluoromethyl (CF3) group, or a bulky tert-butyl (t-Bu) group. nih.gov

This suggests that for this class of compounds, there is an optimal size and hydrophobicity for the substituent on the N-phenyl ring. Very bulky groups or potent electron-withdrawing groups appear to be detrimental to the interaction with the biological target. nih.gov

In a separate SAR study on a different series of benzamides, the electronic properties of substituents were also found to be critical. Comparing a methyl group (+I effect) with a trifluoromethyl group (-I effect), which are similar in size, showed that the electron-withdrawing nature of the trifluoromethyl group resulted in a loss of binding affinity. nih.gov Similarly, studies on N-acylhydrazones have shown that an electron-withdrawing nitro substituent can significantly alter the electronic properties and acidity of a nearby phenolic group. beilstein-journals.orgresearchgate.net

The following table summarizes the effect of different substituents on the N-phenyl ring on the chitin synthesis inhibitory activity of 2,6-dimethoxybenzamide (B3031262) analogues. nih.gov

Substituent (at para-position)Relative Activity (IC50)Effect on Activity
H (unsubstituted)Baseline-
FHigherSlightly Enhanced
ClHigherSlightly Enhanced
BrHigherSlightly Enhanced
MeHigherSlightly Enhanced
EtHigherSlightly Enhanced
PrHigherSlightly Enhanced
n-BuHigherSlightly Enhanced
NO2LowerDrastically Decreased
CF3LowerDrastically Decreased
t-BuLowerDrastically Decreased

This table is generated based on qualitative findings reported in the cited literature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. silae.it This approach moves beyond qualitative observations to generate predictive models that can guide the design of new, more potent analogues.

The Hansch-Fujita method is a classical QSAR approach that models biological activity as a function of electronic (e.g., Hammett constant σ), hydrophobic (e.g., partition coefficient π), and steric (e.g., Taft parameter Es) properties of substituents. silae.itresearchgate.net

This method was successfully applied to analyze the substituent effects on the N-phenyl ring of the 2,6-dimethoxybenzamide analogues that inhibit chitin synthesis. nih.gov The quantitative analysis revealed that:

Hydrophobicity (π): The biological activity was positively correlated with the hydrophobicity of the substituent, but in a parabolic manner. This indicates that there is an optimal hydrophobicity value for maximum activity. Substituents that are either too hydrophilic or too lipophilic result in decreased potency. nih.gov

Steric Effects (Es): The activity was negatively correlated with the bulkiness of the substituent. This suggests that the binding site has steric limitations, and larger groups hinder the optimal fit of the molecule. nih.gov

The resulting QSAR equation confirmed that hydrophobic substituents with an optimal value are favored, while bulky substituents are detrimental to activity. nih.gov These results provide a rational guide for selecting new substituents to synthesize more effective inhibitors.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more sophisticated approach by considering the 3D properties of molecules. nih.govnih.gov These models calculate the steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor (in CoMSIA) around a set of aligned molecules. researchgate.net The variations in these fields are then correlated with the biological activity to generate predictive contour maps. researchgate.net

For series of benzamide-type inhibitors, 3D-QSAR studies have proven to be powerful tools. nih.gov In a study on benzamide inhibitors of the FtsZ protein, both CoMFA and CoMSIA models were developed with strong statistical and predictive power (r²pred > 0.97). nih.gov These models generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties. For example:

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, and red contours show where negative charges are preferred.

Hydrophobic Maps: Yellow contours can show regions where hydrophobic groups increase activity, while white contours indicate where hydrophilic groups are better.

These visual guides allow medicinal chemists to rationally design new analogues by placing specific functional groups in regions predicted to enhance biological activity. nih.govnih.gov The development of such models for this compound analogues would provide detailed insights into the specific steric, electrostatic, and hydrophobic requirements for optimal interaction with their biological target. birmingham.ac.uk

Comparative SAR with Other Structurally Related Benzamide and Amide Derivatives

The biological profile of benzamide derivatives can be significantly altered by modifying various parts of their structure. Research into related amide compounds provides a framework for understanding the potential impact of structural changes on this compound. Studies on different classes of amides, from antischistosomal N-phenylbenzamides to inhibitors of viral enzymes, consistently demonstrate that the nature and position of substituents on both the benzoyl and aniline (B41778) rings, as well as the groups attached to the amide nitrogen, are pivotal for activity. nih.govnih.gov

Analogues with Varied Alkyl Chains on Nitrogen

The size and nature of the alkyl substituent on the amide nitrogen can profoundly influence the compound's physical, chemical, and biological properties. While direct SAR studies on N-alkyl variations of this compound are not extensively documented in the provided context, principles can be drawn from related systems like N-alkyl-N′-(2-benzylphenyl)ureas and other substituted amides.

In studies of N-alkyl-N'-aryl ureas, the length of the alkyl chain was found to significantly affect their gelation ability in various solvents, a property dependent on intermolecular interactions. researchgate.netnih.gov Urea derivatives with longer alkyl chains (e.g., dodecyl, tridecyl) were more effective in polar solvents, while those with shorter chains were better suited for non-polar solvents. researchgate.netnih.gov This suggests that varying the N-ethyl group in this compound to longer or shorter alkyl chains would likely alter its solubility, membrane permeability, and interaction with biological targets.

Similarly, research on nitroguanidine (B56551) derivatives shows that modifying the alkyl chain length (e.g., from propyl to isopropyl) leads to different crystal structures and intermolecular hydrogen bonding, which in turn results in significant changes to physical properties like melting point and decomposition temperature. researchgate.net In the context of fentanyl analogues, which feature an N-phenylpropanamide core, modifications to the chain connecting the aniline nitrogen to the piperidine (B6355638) ring (e.g., shortening to a benzyl (B1604629) group or lengthening to a homofentanyl structure) create profound differences in pharmacological potency and efficacy. wikipedia.org

These findings support the hypothesis that modifying the N-ethyl group of this compound would be a critical step in SAR studies. Increasing the chain length might enhance hydrophobic interactions with a target protein, while introducing branching could impose specific steric constraints, potentially increasing selectivity.

Table 1: Effect of N-Alkyl Chain Variation on Properties of Related Amide and Urea Derivatives

Analogues with Different Methoxy Substitution Patterns

The 2,6-dimethoxy substitution pattern on the benzoyl ring of this compound is a key structural feature. The methoxy groups are electron-donating and can influence the conformation of the molecule and its ability to form hydrogen bonds.

Quantitative structure-activity relationship (QSAR) studies on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxybenzoyl moiety, found that this substitution was favorable for chitin synthesis inhibition. nih.govnih.gov In this series, it was noted that the 2,6-difluoro substitution, which is optimal for a different class of inhibitors (benzoylphenylureas), was detrimental to the activity of these thiadiazole (TD) compounds, highlighting the specific importance of the 2,6-dimethoxy groups. nih.gov

Research into other benzamide derivatives further underscores the importance of the methoxy substitution pattern. In a study of N-benzimidazole derived carboxamides, the number and position of methoxy and hydroxy groups on the phenyl ring were critical for antiproliferative and antioxidant activity. nih.gov For instance, a 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 cancer cell line. nih.gov Similarly, studies on amino-substituted benzamides demonstrated that the presence of electron-donating methoxy groups had a positive influence on their antioxidant properties. acs.orgnih.gov A comparison between analogues showed that a derivative with two methoxy groups had a higher capacity for scavenging free radicals than a monosubstituted one. acs.org

Conversely, altering the substitution pattern can be detrimental. In a series of antischistosomal N-phenylbenzamides, shifting a trifluoromethyl (CF₃) substituent from the para to the meta position resulted in a loss of potency. nih.gov This indicates that the spatial arrangement of substituents is crucial. Therefore, moving the methoxy groups on the benzoyl ring of this compound to other positions, such as 2,4-, 3,4-, or 3,5-, would be expected to significantly impact its biological activity by altering its electronic properties and three-dimensional shape.

Table 2: Effect of Methoxy and Other Substituent Patterns on the Activity of Benzamide Derivatives

Mechanistic Investigations of Biological Activities Mediated by N Ethyl 2,6 Dimethoxy N Phenylbenzamide

Molecular Targets and Receptor Interaction Profiling

Elucidation of Opioid Receptor Subtype Selectivity and Binding Affinity (e.g., Kappa Opioid Receptor)

The N-phenylbenzamide core structure is found in various compounds designed to interact with opioid receptors. While direct binding data for N-ethyl-2,6-dimethoxy-N-phenylbenzamide is not prominently available, studies on analogous structures provide insight into how this class of molecules can engage opioid receptor subtypes.

Research into aminobenzyloxyarylamide derivatives, which contain a benzamide (B126) moiety, has led to the identification of novel and selective kappa opioid receptor (KOR) antagonists. nih.gov For instance, modifying the benzoyl amide portion of known ligands has been a strategy to enhance binding affinity and selectivity for the KOR. nih.gov One such derivative, compound 1c (an N-hydroxy-aminobenzyloxyarylamide), was identified as having a high affinity for the KOR with a Ki value of 179.9 nM. nih.gov This finding highlights the importance of the amide linkage in mediating interactions with the KOR.

Furthermore, the broader N-phenylamide scaffold, as seen in N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), is characteristic of extremely potent and selective mu-opioid (MOR) agonists. nih.gov The affinity and selectivity of these compounds are highly dependent on their stereochemistry, with specific isomers showing thousands-fold selectivity for the MOR over other opioid receptors. nih.gov While structurally distinct from a simple benzamide, these findings underscore that the N-phenylamide group is a key pharmacophore for high-affinity opioid receptor binding.

The selectivity of ligands for opioid receptors can be complex and influenced by factors such as the specific receptor environment. nih.gov For example, the in vivo selectivity of some opioid antagonists differs depending on whether they are acting on homomeric receptors or heterodimeric complexes, such as delta-kappa (DOR-KOR) heterodimers. nih.gov This suggests that the ultimate pharmacological profile of a compound like this compound would depend not only on its intrinsic affinity for a given receptor subtype but also on the specific receptor populations in the target tissue.

Given that modifications to the N-phenylbenzamide structure can yield ligands with high affinity for various opioid receptor subtypes, it is plausible that this compound could exhibit some degree of interaction with these targets. However, empirical testing is required to determine its specific binding profile, affinity, and selectivity for MOR, DOR, and KOR.

Interactive Data Table: Opioid Receptor Affinity for Related Compounds

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
Compound 1c (N-hydroxy-aminobenzyloxyarylamide analog)Kappa Opioid Receptor (KOR)179.9 nih.gov
Ohmefentanyl Isomer 1aMu Opioid Receptor (MOR)0.038 nih.gov
Ohmefentanyl Isomer 1bMu Opioid Receptor (MOR)0.04 nih.gov

Enzymatic Inhibition Kinetics and Mechanisms

Characterization of Chitin (B13524) Synthesis Inhibition (e.g., in insect models)

This compound belongs to a class of compounds that have been investigated for their potential as chitin synthesis inhibitors, particularly in insect models. Chitin, a polymer of N-acetylglucosamine, is a crucial component of the insect exoskeleton and is not synthesized by vertebrates, making it an attractive target for selective insecticides. nih.gov Research into related benzoylphenylurea (B10832687) (BPU) compounds, which are known chitin synthesis inhibitors, has provided a foundation for understanding the mechanism of action. researchgate.net

Studies on structurally similar compounds, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), have demonstrated significant inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. nih.gov The inhibitory activity of these compounds is quantified by their IC50 values, which represent the concentration required to inhibit the incorporation of [¹⁴C]N-acetylglucosamine into chitin by 50%. nih.gov

The quantitative structure-activity relationship (QSAR) of these benzamide derivatives reveals that the nature of the substituents on the phenyl ring significantly influences their inhibitory potency. For instance, the presence of hydrophobic and smaller alkyl or halogen substituents on the 3-phenyl ring of IOX compounds tends to enhance activity. nih.gov Conversely, bulky substituents can be detrimental to their inhibitory effect. nih.gov The activity of some analogs has been shown to be enhanced when used in conjunction with piperonyl butoxide, a synergist that inhibits metabolic degradation. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide Analogs on Chitin Synthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Class Insect Model Key Findings Reference
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) Chilo suppressalis (cultured integument) Introduction of halogens and small alkyls at the 3-phenyl ring slightly enhanced activity. nih.gov
Isoxaben analogs Chilo suppressalis (cultured integument) The 4-ethylphenyl analog's activity was enhanced 30-fold by piperonyl butoxide. nih.gov
Benzoylphenylureas (BPUs) General insect models Known to inhibit chitin synthesis in insects and other arthropods. nih.gov

Assessment of Acetylcholinesterase Inhibition Potency and Mechanism

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used in the treatment of Alzheimer's disease. nih.govmdpi.com

Investigations into various N-phenylbenzamide derivatives have revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Many of these derivatives showed a preference for inhibiting AChE over BChE. nih.gov

The mechanism of inhibition by these compounds is often of a mixed type, indicating that they can bind to both the catalytic active site and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov Binding to the PAS is of particular interest as this site is implicated in the AChE-induced aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. mdpi.com The ability of a compound to displace a known PAS ligand, such as propidium (B1200493) iodide, is often used as an indicator of its potential to interfere with this process. mdpi.com

Table 2: Acetylcholinesterase and Butyrylcholinesterase Inhibition by N-Phenylbenzamide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Class Enzyme IC50 Range (µM) Inhibition Type Reference
Halogenated 2-hydroxy-N-phenylbenzamides AChE 33.1 - 85.8 Mixed nih.gov
Halogenated 2-hydroxy-N-phenylbenzamides BuChE 53.5 - 228.4 Mixed nih.gov
Bis-amiridines (N-acyl-alkylene spacers) AChE 1.4 - 2.9 Mixed mdpi.com
Bis-amiridines (N-acyl-alkylene spacers) BuChE 0.067 - 0.13 Mixed mdpi.com

Elucidation of Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov Inhibition of specific HDAC isoforms has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. nih.gov HDAC6, a predominantly cytoplasmic enzyme, is a particularly important target as it deacetylates non-histone proteins like tubulin, thereby influencing microtubule dynamics and cell cycle progression. nih.govnih.gov

While direct studies on this compound's HDAC inhibitory activity are not prevalent in the provided search results, the broader class of benzamide-containing compounds has been explored as HDAC inhibitors. A key feature of many HDAC inhibitors is a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. nih.govnih.gov The development of novel ZBGs is an active area of research to improve potency and reduce off-target effects associated with traditional hydroxamic acid-based inhibitors. nih.gov

The general mechanism of benzamide-based HDAC inhibitors involves the interaction of the benzamide moiety with specific residues in the active site tunnel of the enzyme, while the ZBG coordinates with the catalytic zinc ion. The specificity for different HDAC isoforms is often determined by the "capping group" of the inhibitor, which interacts with residues on the rim of the active site. nih.gov

Investigation of Cytochrome P450 Enzyme (e.g., CYP3A4) Interactions and Metabolic Stability

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Interactions with these enzymes can significantly impact a compound's pharmacokinetic profile and metabolic stability. nih.gov Understanding how a compound like this compound interacts with CYP3A4 is crucial for predicting its potential for drug-drug interactions. nih.gov

Some compounds can act as inhibitors of CYP3A4, while others can be substrates or even activators. nih.gov The nature of the interaction can be complex, with some molecules exhibiting "type II binding," which involves the coordination of a nitrogen atom in the compound to the heme iron of the enzyme. nih.gov While this type of binding was initially thought to lead to a "dead-end" complex and increased metabolic stability, some type II binders are still extensively metabolized. nih.gov This suggests more complex kinetic mechanisms may be at play, such as a rapid equilibrium between the type II bound state and a metabolically competent orientation. nih.gov

The metabolic stability of a compound is a critical parameter in drug design, and modifications to a molecule's structure are often made to enhance it. The introduction of certain chemical moieties can influence how a compound is recognized and processed by CYP enzymes, thereby affecting its clearance rate. nih.gov

Cellular Mechanisms of Action

Investigation of Cellular Antiproliferative Effects and Cell Cycle Modulation

The antiproliferative activity of a compound is a measure of its ability to inhibit the growth and division of cells. This is a key characteristic of potential anticancer agents. The modulation of the cell cycle, the series of events that lead to cell division, is a common mechanism by which antiproliferative effects are achieved. mdpi.com

While specific data on this compound is limited in the search results, studies on structurally related benzamide compounds have demonstrated significant antiproliferative effects and cell cycle modulation. For example, the resveratrol (B1683913) analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) has been identified as a potent antiproliferative agent. nih.gov Treatment of HeLa human cervical cancer cells with MPDB resulted in a G2/M phase cell cycle arrest. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov

The induction of cell cycle arrest can be a precursor to apoptosis, or programmed cell death. In the case of MPDB, the G2/M arrest was shown to be dependent on the activation of the ATM/ATR signaling pathway, which is involved in the DNA damage response. nih.gov This suggests that the compound may induce cellular stress that triggers cell cycle checkpoints and ultimately leads to cell death. nih.gov

Table 3: Cellular Effects of a Related Benzamide Compound This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Cell Line Effect Mechanism Reference
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) HeLa (human cervical cancer) G2/M phase cell cycle arrest Activation of ATM/ATR signaling pathway nih.gov
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) HeLa (human cervical cancer) Apoptosis Activation of caspases, decreased Bcl-xL, increased cytosolic cytochrome c, Fas, and Fas-L nih.gov

Induction of Apoptosis and Underlying Molecular Pathways

There is no specific information available in the scientific literature regarding the induction of apoptosis or the underlying molecular pathways mediated by this compound. While studies on other benzamide derivatives show that they can induce apoptosis in cancer cell lines through mechanisms like caspase activation and PARP cleavage, no such data has been published for this compound. nih.govnih.govd-nb.infonih.gov

Mechanisms of Antimicrobial Activity Against Specific Pathogen Strains

Detailed mechanistic studies on the antimicrobial activity of this compound against specific pathogen strains are not present in the available literature. General studies on the broader class of N-phenylbenzamides suggest that their antimicrobial activity can be influenced by factors such as the composition of bacterial cell walls, with different mechanisms proposed for Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov However, these findings are not specific to this compound.

Modulation of Inflammatory Pathways

There is no information in the scientific literature concerning the modulation of inflammatory pathways by this compound. Research on other, different chemical structures has shown the ability to inhibit inflammatory pathways like NF-κB and p38 MAP kinase, but these findings are unrelated to the specified compound. nih.govmdpi.comnih.govmdpi.com

Advanced Derivatization Strategies and Analogue Development for N Ethyl 2,6 Dimethoxy N Phenylbenzamide

Rational Design Principles for Novel N-ethyl-2,6-dimethoxy-N-phenylbenzamide Analogues

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target's structure and the lead compound's structure-activity relationships (SAR). The goal is to optimize the therapeutic properties of the lead compound. For this compound, this process would focus on systematic modifications of its core structure.

Key principles for designing novel analogues include:

Structure-Activity Relationship (SAR) Studies: The initial step involves a thorough investigation of how different parts of the molecule contribute to its activity. For instance, studies on related 2,6-dimethoxybenzamide (B3031262) structures have shown that substituents on the phenyl rings can significantly influence biological activity. A quantitative analysis of substituent effects on similar benzoylamino compounds revealed that hydrophobic substituents with an optimal size were favorable for activity, while bulky groups were detrimental nih.gov. This suggests that modifying the N-phenyl ring of this compound with various small, hydrophobic groups could be a promising strategy.

Target-Based Design: If the specific biological target of this compound is known, computational tools like molecular docking can be used. This involves simulating the interaction between the compound and the target's binding site. By visualizing how the parent molecule fits into the target, researchers can design new analogues with modified functional groups that enhance binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing a series of active benzamide (B126) compounds, a pharmacophore model can be generated. This model then serves as a template to design new molecules, including analogues of this compound, that fit the required spatial and electronic features mdpi.com.

The rational design process for this compound would systematically explore modifications at three primary locations: the N-ethyl group, the 2,6-dimethoxybenzoyl moiety, and the N-phenyl group, to build a comprehensive SAR profile and identify analogues with improved properties.

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosterism is a strategy used in medicinal chemistry to design analogues by replacing a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. This technique can enhance potency, selectivity, and pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered:

Amide Bond Isosteres: The central amide bond is crucial for the molecule's structure but can be susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable isosteres like an ester, a ketone, or a reversed amide could improve metabolic stability while maintaining the necessary geometry for biological activity.

Methoxy (B1213986) Group Replacements: The two methoxy groups on the benzoyl ring are important for activity, likely influencing conformation and electronic properties. These could be replaced with other small, electron-donating groups. For example, replacing -OCH₃ with -SCH₃ (a thioether) or with halogens like fluorine or chlorine could modulate the compound's lipophilicity and electronic character nih.gov.

N-Phenyl Ring Modifications: The N-phenyl ring can be replaced with various bioisosteric rings to explore interactions with the biological target. Replacing the phenyl ring with a heteroaromatic ring, such as pyridine or thiophene, can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic profile.

Table 1: Potential Bioisosteric Replacements for this compound
Original Functional GroupPotential BioisostereRationale for Replacement
Amide (-CONH-)Reversed Amide (-NHCO-)Alter hydrogen bonding pattern and improve metabolic stability.
Methoxy (-OCH₃)Thioether (-SCH₃)Modify lipophilicity and electronic properties while maintaining similar size.
Methoxy (-OCH₃)Halogens (e.g., -F, -Cl)Alter electronic effects and lipophilicity; serve as metabolic blockers.
N-Phenyl RingPyridine RingIntroduce a nitrogen atom to act as a hydrogen bond acceptor and modify solubility.
N-Ethyl GroupCyclopropyl GroupIncrease metabolic stability by removing sites of oxidative metabolism and introduce conformational constraint.

Implementation of Combinatorial Chemistry and Library Synthesis for Activity Screening

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds, known as a chemical library nih.gov. This approach is ideal for exploring the SAR of this compound and discovering analogues with enhanced activity.

The synthesis of a library based on this scaffold would involve:

Scaffold Selection: The core structure would be the 2,6-dimethoxy-N-phenylbenzamide framework.

Building Block Variation: A diverse set of "building blocks" would be used to introduce variability at specific points on the scaffold. For example:

A variety of substituted anilines could be used to modify the N-phenyl ring.

A range of alkyl halides (e.g., propyl bromide, cyclopropylmethyl bromide) could be used to replace the N-ethyl group.

Different substituted 2,6-dimethoxybenzoic acids could be employed to alter the benzoyl portion.

Synthesis: These building blocks are then combined in a systematic way, often using high-throughput parallel synthesis methods, to create a large library of distinct compounds ijpsonline.com.

Screening: The entire library is then subjected to high-throughput screening (HTS) to assess the biological activity of each compound simultaneously nih.gov. This allows for the rapid identification of "hits"—compounds with desired activity—which can then be selected for further optimization ijpsonline.com.

Table 2: Illustrative Combinatorial Library Design for this compound Analogues
Core ScaffoldBuilding Block 1 (Amine)Building Block 2 (Alkylating Agent)
2,6-dimethoxybenzoic acidAniline (B41778)Ethyl iodide
4-FluoroanilinePropyl bromide
3-ChloroanilineCyclopropylmethyl bromide

This combinatorial approach accelerates the discovery process by exploring a vast chemical space around the parent molecule in a time- and resource-efficient manner.

Strategic Derivatization for Enhanced Analytical Detection and Throughput (e.g., Triple Chemical Derivatization for LC-MS)

Beyond modifying biological activity, chemical derivatization is a crucial tool for improving the analytical performance of methods like liquid chromatography-mass spectrometry (LC-MS) researchgate.netddtjournal.com. For a compound like this compound, derivatization can overcome challenges such as poor ionization efficiency or low concentration in biological samples.

The primary goals of analytical derivatization are:

Improved Ionization: The compound is a neutral molecule, which may not ionize efficiently in an MS source. Derivatization can introduce a permanently charged group or a group that is easily protonated, significantly enhancing the MS signal researchgate.net.

Enhanced Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and separation from interfering components in the sample matrix on a reversed-phase LC column .

Increased Sensitivity and Selectivity: By introducing a specific chemical tag, derivatization can lead to characteristic fragmentation patterns in tandem MS (MS/MS), allowing for highly sensitive and selective detection ddtjournal.com.

A particularly advanced strategy is triple chemical derivatization , which enhances both sensitivity and sample throughput. This technique involves using a derivatization reagent and its stable isotope-labeled analogues (e.g., containing ²H, ¹³C, or ¹⁵N) nih.gov. For example, three different sample pools (e.g., a test sample, a control sample, and a quality control sample) can be derivatized with three different isotopic versions of the same reagent (e.g., light, medium, and heavy) researchgate.net. The samples are then mixed and analyzed in a single LC-MS run. The mass spectrometer can distinguish the derivatized analytes from each pool based on their mass difference, allowing for simultaneous quantification and significantly increasing analytical throughput nih.gov.

While this compound itself lacks highly reactive functional groups for common derivatization, analogues designed with a reactive handle (e.g., a hydroxyl or primary amine group on one of the phenyl rings) could be readily analyzed using this powerful technique. Reagents such as N,N-dimethylethylenediamine (DMED) and its isotopologues have been successfully used in this manner to analyze carboxylic acids, demonstrating the power of this strategy for quantifying low-abundance molecules in complex biological matrices nih.gov.

Table 3: Potential Analytical Derivatization Strategies
StrategyTargeted Functional Group (on an analogue)Example ReagentAnalytical Enhancement
Charge-TaggingCarboxylic Acid (-COOH)N,N-dimethylethylenediamine (DMED)Increases ionization efficiency in positive ESI-MS. nih.gov
Fluorescence LabelingHydroxyl (-OH)Dansyl ChlorideEnables fluorescence detection and improves ionization.
Triple DerivatizationCarboxylic Acid (-COOH)DMED, d4-DMED, ¹³C₂-DMEDAllows for multiplexing of samples, increasing throughput and improving quantification accuracy. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N Ethyl 2,6 Dimethoxy N Phenylbenzamide

Application of Artificial Intelligence and Machine Learning in Predictive Compound Design

Integration of Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action. Advanced biophysical techniques are critical in this endeavor. While no specific target has been identified for N-ethyl-2,6-dimethoxy-N-phenylbenzamide, should a biological activity be discovered, techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy would be invaluable for characterizing its binding affinity and kinetics to a target protein.

Co-crystallization Studies of the Compound with Relevant Biological Macromolecules

To gain a precise, atomic-level understanding of a compound's interaction with its biological target, co-crystallization followed by X-ray crystallography is the gold standard. This technique provides a three-dimensional structure of the compound bound to its target, revealing key interactions that can guide the design of more potent and selective molecules. Currently, there are no published co-crystallization studies involving this compound as no specific biological macromolecule target has been reported.

Exploration of Novel Therapeutic or Agrochemical Applications based on Mechanistic Insights

The benzamide (B126) chemical scaffold is present in a variety of biologically active molecules, including some with insecticidal properties that act by inhibiting chitin (B13524) synthesis. nih.gov For instance, research on related compounds like 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide has explored their potential as chitin-synthesis inhibitors. nih.gov Hypothetically, if this compound were found to have a specific mechanism of action, this would open avenues for exploring its potential in therapeutic areas such as oncology or infectious diseases, or in agrochemical applications. However, no such mechanistic insights are currently available for this specific compound.

Development of Next-Generation Analogues with Tailored Pharmacological Profiles

Once a lead compound with a desirable activity is identified, the development of analogues is a standard strategy to optimize its properties. This involves making systematic modifications to the chemical structure to improve potency, selectivity, and pharmacokinetic parameters. For example, the development of analogues of N-(2-aminoethyl)-4-chlorobenzamide has led to potent inhibitors of monoamine oxidase-B. nih.gov Similarly, the creation of fentanyl analogues has demonstrated how structural modifications can significantly alter pharmacological properties. wikipedia.org Should this compound demonstrate a promising biological effect, the synthesis of next-generation analogues would be a logical next step to tailor its profile for a specific application.

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